Palmitic acid

Catalog No.
S538550
CAS No.
57-10-3
M.F
C16H32O2
M. Wt
256.42 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palmitic acid

CAS Number

57-10-3

Product Name

Palmitic acid

IUPAC Name

Hexadecanoic acid

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)

InChI Key

IPCSVZSSVZVIGE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(O)=O

Solubility

0.04 mg/L (at 25 °C)
1.56e-07 M
4e-05 mg/mL at 25 °C
In water, 0.04 mg/L at 25 °C
Insoluble in water
Soluble in hot alcohol and ether
Soluble in ethanol, acetone, benzene; very soluble in chloroform; miscible with ethyl ether
Soluble in aromatic, chlorinated and oxygenated solvents
4e-05 mg/mL
Solubility in water: none
practically insoluble in water; soluble in alcohol, ether, chloroform

Synonyms

Acid, Hexadecanoic, Acid, Palmitic, Calcium Palmitate, Hexadecanoic Acid, Palmitate, Calcium, Palmitate, Sodium, Palmitic Acid, Sodium Palmitate

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O

Description

The exact mass of the compound Palmitic acid is 256.2402 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 mg/l (at 25 °c)1.56e-07 m4e-05 mg/ml at 25 °cin water, 0.04 mg/l at 25 °cinsoluble in watersoluble in hot alcohol and ethersoluble in ethanol, acetone, benzene; very soluble in chloroform; miscible with ethyl ethersoluble in aromatic, chlorinated and oxygenated solvents4e-05 mg/mlsolubility in water: nonepractically insoluble in water; soluble in alcohol, ether, chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5030. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Molecular Mechanisms of Pharmacological Action - Enzyme Inhibitors. It belongs to the ontological category of straight-chain saturated fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Metabolism and Cellular Function

  • Role in Fat Storage: Palmitic acid is a building block for triglycerides, the main form of fat stored in the body. Researchers use palmitic acid to study how cells synthesize and store fats, helping us understand obesity and related metabolic disorders [].

Investigating Potential Health Risks

  • Impact on Cardiovascular Disease: Studies investigate the link between palmitic acid intake and cardiovascular disease risk. Some research suggests it may elevate LDL ("bad") cholesterol levels, potentially contributing to heart disease development []. However, the impact might depend on the position of palmitic acid within a triglyceride molecule [].
  • Cancer and Tumor Progression: Recent research explores the role of palmitic acid in cancer. Studies suggest it may promote tumor growth and metastasis by altering cellular signaling pathways [].

Exploring Potential Therapeutic Applications

  • Drug Delivery Systems: Palmitic acid's properties are being investigated for its use in drug delivery systems. Researchers are exploring its potential to encapsulate drugs and improve their delivery to specific tissues [].
  • Biomarker Development: Research suggests palmitic acid levels or its metabolites might serve as biomarkers for radiation exposure, potentially aiding in diagnosis and treatment planning.

Palmitic acid is a saturated long-chain fatty acid (LCFA) containing 16 carbon atoms []. It is the most abundant saturated fatty acid found naturally in animals, plants, and microorganisms []. Palmitic acid plays a significant role in various scientific fields, including biochemistry, nutrition, and medicine [].


Molecular Structure Analysis

Palmitic acid has a linear hydrocarbon chain with 16 carbons (C16) and a terminal carboxyl group (COOH). The key features of its structure include:

  • Saturated: It lacks double bonds between carbon atoms, resulting in a straight, rigid molecule [].
  • Hydrophobic tail: The long hydrocarbon chain is hydrophobic, non-polar, and repels water [].
  • Hydrophilic head: The carboxyl group is hydrophilic, polar, and attracts water [].

This amphipathic nature (having both hydrophobic and hydrophilic regions) allows palmitic acid to form micelles and bilayers, crucial structures in cell membranes [].


Chemical Reactions Analysis

Palmitic acid undergoes various chemical reactions relevant to scientific research:

  • Synthesis: Palmitic acid is synthesized de novo in the body through fatty acid synthesis. This process involves the stepwise addition of acetyl-CoA units to a growing carbon chain [].
  • Esterification: Palmitic acid reacts with alcohols to form esters, such as triglycerides (fats) found in animal and plant tissues [].

Physical And Chemical Properties Analysis

  • Formula: C₁₆H₃₂O₂ []
  • Molar mass: 256.43 g/mol []
  • Melting point: 62.9 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Low solubility in water (0.1 mg/mL) but soluble in organic solvents like ethanol and chloroform [].
  • Stability: Relatively stable under normal conditions but can undergo oxidation at high temperatures [].

In biological systems, palmitic acid functions in various ways:

  • Membrane structure: Palmitic acid is a major component of cell membranes, providing structural stability and influencing membrane fluidity [].
  • Energy source: Palmitic acid serves as an energy source for cells, undergoing breakdown in the mitochondria through beta-oxidation to generate ATP [].
  • Signaling: Palmitic acid can act as a signaling molecule, modulating various cellular processes like gene expression and insulin sensitivity [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

DryPowder; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid
OtherSolid
Solid
COLOURLESS OR WHITE CRYSTALS.
hard, white or faintly yellowish crystalline solid

Color/Form

White crystalline scales
White crystalline needles
Needles from alcohol
Hard, white, or faintly yellowish, somewhat glossy crystalline solid, or as a white yellowish powde

XLogP3

6.4

Exact Mass

256.2402

Boiling Point

351.5 °C
351-352 °C

Density

Relative density (water = 1): 0.85

LogP

7.17
7.17 (LogP)
7.17
log Kow = 7.17
5.31

Odor

Virtually odorless; slight characteristic odo

Appearance

Solid powder

Melting Point

61.8 °C
Mp 63-64 °
62.49 °C
61.8°C
63 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2V16EO95H1

GHS Hazard Statements

Aggregated GHS information provided by 1836 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1215 of 1836 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 621 of 1836 companies with hazard statement code(s):;
H315 (84.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.09%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (11.11%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Palmitic acid, also known as hexadecenoic acid, is a white to faintly yellowish, glossy crystalline solid. It is basically odorless and has a slight taste. It is not soluble in water. Palmitic acid is a fatty acid which is important in the diets of mammals, birds and invertebrates. It occurs everywhere in nature and is found in many plants and trees. USE: Palmitic acid is an important commercial chemical. It is used to make soaps, lubricating oils, waterproofing materials, food additives and to make other chemicals. EXPOSURE: Workers that use palmitic acid may breathe in vapors and mists or have direct skin contact. The general population may be exposed by consumption of food and drinking water or by breathing vapors or direct skin contact while using products containing palmitic acid. If palmitic acid is released to the environment, it will be broken down in air. Palmitic acid released to air will be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water. It is not expected to move through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: Mild skin irritation was reported in some people after using personal care products containing palmitic acid. The risk of obesity, chronic fatty liver disease, diabetes, cardiovascular disease, and cancer in humans may increase with an excess of fatty acids in the diet, including palmitic acid, but findings in human studies are inconsistent. One reason the potential risks are hard to define is that a certain level of palmitic acid in the diet is essential, particularly during early human development (e.g. lung development). Palmitic acid is a mild skin and eye irritant in laboratory animals. Central nervous system depression, unkempt fur and diarrhea were observed in laboratory animals fed very high doses. Plaque build-up in the arteries and impaired blood sugar regulation were observed in some laboratory animals fed very high doses over time. Data on the potential for palmitic acid to cause infertility, abortions or birth defects in laboratory animals were not available. A few animals developed tumors (under the skin, in the lungs, or in the breast) after being injected with several high doses of palmitic acid over a short time. The potential for palmitic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ Recent studies indicate that lipid metabolic changes affect the survival of multiple myeloma (MM) cells. Time-of-flight secondary ion mass spectrometry (TOF-SIMS), an imaging mass spectrometry technique, is used to visualize the subcellular distribution of biomolecules including lipids. We therefore applied this method to human clinical specimens to analyze the membrane fatty acid composition and determine candidate molecules for MM therapies. We isolated MM cells and normal plasma cells (PCs) from bone marrow aspirates of MM patients and healthy volunteers, respectively, and these separated cells were analyzed by TOF-SIMS. Multiple ions including fatty acids were detected and their ion counts were estimated. In MM cells, the mean intensity of palmitic acid was significantly lower than the mean intensity in PCs. In a cell death assay, palmitic acid reduced U266 cell viability dose-dependently at doses between 50 and 1000 uM. The percentage of apoptotic cells increased from 24 hr after palmitic acid administration. In contrast, palmitic acid had no effect on the viability of normal peripheral blood mononuclear cells (PBMCs). The results of this study indicated that palmitic acid is a potential candidate for novel therapeutic agents that specifically attack MM cells.
/EXPL THER/ Approximately 80% of all new HIV-1 infections are acquired through sexual contact. Currently, there is no clinically approved microbicide, indicating a clear and urgent therapeutic need. We recently reported that palmitic acid (PA) is a novel and specific inhibitor of HIV-1 fusion and entry. Mechanistically, PA inhibits HIV-1 infection by binding to a novel pocket on the CD4 receptor and blocks efficient gp120-to-CD4 attachment. Here, we wanted to assess the ability of PA to inhibit HIV-1 infection in cervical tissue ex vivo model of human vagina, and determine its effect on Lactobacillus (L) species of probiotic vaginal flora. Our results show that treatment with 100-200 uM PA inhibited HIV-1 infection in cervical tissue by up to 50%, and this treatment was not toxic to the tissue or to L. crispatus and jensenii species of vaginal flora. In vitro, in a cell free system that is independent of in vivo cell associated CD4 receptor; we determined inhibition constant (Ki) to be ~2.53 uM. These results demonstrate utility of PA as a model molecule for further preclinical development of a safe and potent HIV-1 entry microbicide inhibitor.
/EXPL THER/ In a recent laboratory study, a fatty acid from seaweed reduced the ability of HIV-1 viruses to enter immune system cells. The study was reported in the journal AIDS Research and Human Retroviruses. Drug-resistant strains of HIV-1 have been on the rise, prompting the need for new therapeutic agents. Previous studies have demonstrated that products derived from natural sources have the potential to inhibit HIV-1 infection. In this laboratory study, researchers evaluated palmitic acid (from Sargassum fusiforme, a type of seaweed that grows off the coasts of Japan and China) to see if palmitic acid reduced the ability of HIV-1 viruses to enter CD4+ T-cells (white blood cells that are HIV-1's main target). Palmitic acid blocked both X4-tropic and R5-tropic viruses, the HIV viruses that use a particular receptor (X4 or R5) to enter a cell. In addition, the study's findings showed that palmitic acid protected other cells against HIV-1, reducing X4 infection in primary peripheral blood lymphocytes and R5 infection in primary macrophages (white blood cells). In all cases, the extent of the blocking effect depended on the concentration of palmitic acid, and most cells remained viable (alive) after treatment. The researchers noted that understanding the relationship between palmitic acid and CD4 may lead to development of an effective microbicide product for preventing sexual transmission of HIV.
/EXPL THER/ The high rate of HIV-1 mutation and the frequent sexual transmission highlight the need for novel therapeutic modalities with broad activity against both CXCR4 (X4) and CCR5 (R5)-tropic viruses. We investigated a large number of natural products, and from Sargassum fusiforme we isolated and identified palmitic acid (PA) as a natural small bioactive molecule with activity against HIV-1 infection. Treatment with 100 uM PA inhibited both X4 and R5 independent infection in the T cell line up to 70%. Treatment with 22 uM PA inhibited X4 infection in primary peripheral blood lymphocytes (PBL) up to 95% and 100 uM PA inhibited R5 infection in primary macrophages by over 90%. Inhibition of infection was concentration dependent, and cell viability for all treatments tested remained above 80%, similar to treatment with 10(-6)M nucleoside analogue 2',3'-dideoxycytidine (ddC). Micromolar PA concentrations also inhibited cell-to-cell fusion and specific virus-to-cell fusion up to 62%. PA treatment did not result in internalization of the cell surface CD4 receptor or lipid raft disruption, and it did not inhibit intracellular virus replication. PA directly inhibited gp120-CD4 complex formation in a dose-dependent manner. We used fluorescence spectroscopy to determine that PA binds to the CD4 receptor with K(d) approximately 1.5 +/- 0.2 uM, and we used one-dimensional saturation transfer difference NMR (STD-NMR) to determined that the PA binding epitope for CD4 consists of the hydrophobic methyl and methelene groups located away from the PA carboxyl terminal, which blocks efficient gp120-CD4 attachment. These findings introduce a novel class of antiviral compound that binds directly to the CD4 receptor, blocking HIV-1 entry and infection. Understanding the structure-affinity relationship (SAR) between PA and CD4 should lead to the development of PA analogs with greater potency against HIV-1 entry.

Pharmacology

Palmitic acid is the first fatty acid produced during lipogenesis (fatty acid synthesis) and from which longer fatty acids can be produced. Palmitate negatively feeds back on acetyl-CoA carboxylase (ACC) which is responsible for converting acetyl-ACP to malonyl-ACP on the growing acyl chain, thus preventing further palmitate generation
Palmitic Acid is a saturated long-chain fatty acid with a 16-carbon backbone. Palmitic acid is found naturally in palm oil and palm kernel oil, as well as in butter, cheese, milk and meat.

MeSH Pharmacological Classification

Enzyme Inhibitors

Mechanism of Action

... Excessive palmitoylcarnitine formation and exhausted L-carnitine stores leading to energy depletion, attenuated acetylcholine synthesis and oxidative stress to be main mechanisms behind PA-induced neuronal loss.High PA exposure is suggested to be a factor in causing diabetic neuropathy and gastrointestinal dysregulation.
... First phase insulin release response was lost in these islets. FFAs slightly increased the insulin output of normal fresh pancreas beta-cells. However, chronic exposure to FFAs resulted in loss of first phase insulin release and blunted insulin secretion response to various levels of D-glucose stimulation.

Vapor Pressure

3.80e-07 mmHg
3.8X10-7 mm Hg at 25 °C
Vapor pressure, Pa at 154 °C: 133

Pictograms

Irritant

Irritant

Impurities

Heavy metals (as Pb): Not more than 10 mg/kg /from table/

Other CAS

67701-02-4
57-10-3

Wikipedia

Palmitic acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]
Plastics -> Other functions -> Mould release agent
Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II
Cosmetics -> Emollient; Emulsifying

Methods of Manufacturing

Obtained from palm oil, Japan wax, or chinese vegetable tallow.
From spermaceti by saponification and from palm oil, hydrolysis of natural fats. Method of purification: crystallization
From palm acid using selective crystallization; coproduced with oleic acid
Obtained from fats and oils derived from edible sources.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Food, beverage, and tobacco product manufacturing
Paper manufacturing
Personal Care
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
recycling
waste to energy
Hexadecanoic acid: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
All other basic organic chemical manufacturing
Fatty acids, C14-18: ACTIVE
Occurs as the glyceryl ester in many oils and fats
It occurs ... in most commercial grade stearic acid.
Bayberry wax, also known as myrtle wax ... contains about 58% myristic acid, 36% palmitic acid, & 1.3% loeic acid plus some minor ingredients ... . Japan wax is mainly palmitic acid in the form of glyceryl palmitate with stearic, oleic, and japonic acids.
The irradiation of fat-containing food forms 2-dodecylcyclobutanone (2-DCB) from palmitic acid (PA).

Analytic Laboratory Methods

Analysis of rice bran. GLC chromatographic peaks encountered with electron capture, potassium chloride thermionic, and Hall electrolytic conductivity detectors were identified as palmitic acid, oleic acid and linoleic acid.
Analyte: palmitic acid; matrix: chemical purity; procedure: gas chromatography with flame ionization detection and comparison to standards
Analyte: palmitic acid; matrix: chemical identification; procedure: retention time of the principal peak of the gas chromatogram with comparison to standards
For more Analytic Laboratory Methods (Complete) data for Palmitic acid (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: palmitic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 280 nm
Analyte: palmitic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole
Analyte: palmitic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)
Analyte: palmitic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 360 nm (excitation) and 420 nm (emission): limit of detection: 50 ng
For more Clinical Laboratory Methods (Complete) data for Palmitic acid (16 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids

Interactions

Immunosuppressant cyclosporine A (CsA) treatment can cause severe side effects. Patients taking immunosuppressant after organ transplantation often display hyperlipidemia and obesity. Elevated levels of free fatty acids have been linked to the etiology of metabolic syndromes, nonalcoholic fatty liver and steatohepatitis. The contribution of free fatty acids to CsA-induced toxicity is not known. In this study we explored the effect of palmitic acid on CsA-induced toxicity in HepG2 cells. CsA by itself at therapeutic exposure levels did not induce detectible cytotoxicity in HepG2 cells. Co-treatment of palmitic acid and CsA resulted in a dose dependent increase in cytotoxicity, suggesting that fatty acid could sensitize cells to CsA-induced cytotoxicity at the therapeutic doses of CsA. A synergized induction of caspase-3/7 activity was also observed, indicating that apoptosis may contribute to the cytotoxicity. We demonstrated that CsA reduced cellular oxygen consumption which was further exacerbated by palmitic acid, implicating that impaired mitochondrial respiration might be an underlying mechanism for the enhanced toxicity. Inhibition of c-Jun N-terminal kinase (JNK) attenuated palmitic acid and CsA induced toxicity, suggesting that JNK activation plays an important role in mediating the enhanced palmitic acid/CsA-induced toxicity. Our data suggest that elevated FFA levels, especially saturated FFA such as palmitic acid, may be predisposing factors for CsA toxicity, and patients with underlying diseases that would elevate free fatty acids may be susceptible to CsA-induced toxicity. Furthermore, hyperlipidemia/obesity resulting from immunosuppressive therapy may aggravate CsA-induced toxicity and worsen the outcome in transplant patients.
Non-alcoholic steatohepatitis (NASH) is an increasingly common cause of chronic liver disease; however, no specific pharmacologic therapy has been shown to be effective in its treatment. The present study was designed to develop an experimental cell culture model of NASH using four kinds of fatty acids - palmitic acid (PA), stearic acid (SA), linoleic acid (LA), and oleic acid (OA) - and TNF-a, according to the two-hit hypothesis. The saturated fatty acids PA and SA are more cytotoxic than the unsaturated fatty acids OA and LA. Cellular lipid accumulation without cytotoxicity was more easily induced with the unsaturated fatty acids than with the saturated fatty acids. PA augmented TNF-a-induced cytotoxicity, while the unsaturated fatty acids attenuated TNF-a-induced cytotoxicity. In a mechanistic study, PA enhanced TNF-a-mediated apoptosis in the absence of oxidative stress, as determined by measuring the cellular glutathione and malondialdehyde levels. Moreover, PA inhibited the TNF-a-induced phosphorylation of AKT, but not c-Jun N-terminal kinase, indicating that inhibition of survival signaling pathways activated by TNF-a may explain the effects of PA on TNF-a-induced cytotoxicity. The in vitro NASH model established in this study may be used to screen drug candidates for suitability for the treatment of NASH.
/The study objective was/ to observe the effects of total flavonoids of tartary buckwheat on NO synthesis in EA.hy926 cells induced by palmitic acid. EA.hy926 cells were cultured in vitro and randomly divided into control group, palmitic acid-induced insulin resistance group, total flavonoids of tartary buckwheat group and metformin group. The content of NO in supernatant was detected by nitrate reductase. The eNOS mRNA and protein expression levels were determined by RT-PCR and Western blotting, respectively. Compared with control group, the NO content in supernatant and the expression levels of eNOS mRNA and protein were significantly lower in insulin resistance group (P<0.05). Compared with insulin resistance group, the NO content in supernatant, as well as the eNOS mRNA and protein expression markedly increased in both total flavonoids of tartary buckwheat group and metformin group (P<0.05), but there was no significant difference between the latter two groups (P>0.05). Total flavonoids of tartary buckwheat effectively promotes the expression of eNOS mRNA and protein in endothelial cells under palmitic acid stimulation, thereby contributing to the NO synthesis.
The excess of saturated free fatty acids, such as palmitic acid, that induces lipotoxicity in hepatocytes, has been implicated in the development of non-alcoholic fatty liver disease also associated with insulin resistance. By contrast, oleic acid, a monounsaturated fatty acid, attenuates the effects of palmitic acid. We evaluated whether palmitic acid is directly associated with both insulin resistance and lipoapoptosis in mouse and human hepatocytes and the impact of oleic acid in the molecular mechanisms that mediate both processes. In human and mouse hepatocytes palmitic acid at a lipotoxic concentration triggered early activation of endoplasmic reticulum (ER) stress-related kinases, induced the apoptotic transcription factor CHOP, activated caspase 3 and increased the percentage of apoptotic cells. These effects concurred with decreased IR/IRS1/Akt insulin pathway. Oleic acid suppressed the toxic effects of palmitic acid on ER stress activation, lipoapoptosis and insulin resistance. Besides, oleic acid suppressed palmitic acid-induced activation of S6K1. This protection was mimicked by pharmacological or genetic inhibition of S6K1 in hepatocytes. ...
For more Interactions (Complete) data for Palmitic acid (22 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

γ-Linolenic Acid Prevents Lipid Metabolism Disorder in Palmitic Acid-Treated Alpha Mouse Liver-12 Cells by Balancing Autophagy and Apoptosis via the LKB1-AMPK-mTOR Pathway

Yaxu Liang, Zhen Zhang, Jiayu Tu, Zhibo Wang, Xiaoxiao Gao, Kaiping Deng, M A El-Samahy, Peihua You, Yixuan Fan, Feng Wang
PMID: 34281337   DOI: 10.1021/acs.jafc.1c02596

Abstract

Excessive fat deposition is the main character in nonalcoholic fatty liver disease (NAFLD), while γ-linolenic acid (GLA) is a polyunsaturated fatty acid that can reduce lipid deposition. This study investigated the effect and regulatory mechanism of GLA (100 μM) on lipid metabolism in alpha mouse liver 12 (AML-12) cells treated by 400 μM palmitic acid (PA). GLA reduced lipid content and increased fatty acid β oxidation, as indicated by decreasing triglyceride and cholesterol contents and increasing mRNA and protein expressions of CPT1α and PPARα. GLA relieved oxidative stress caused by PA, upregulated mRNA levels of superoxide dismutase and glutathione peroxidase, and decreased reactive oxygen species content. GLA reduced apoptosis, as indicated by decreases in the BAX/BCL2 expression level and apoptosis percentage. GLA activated autophagy, autophagosome-lysosome fusion, and LKB1-AMPK-mTOR signaling and upregulated mRNA and protein expressions of Beclin-1, autophagy-related 5, and liver kinase B1 (LKB1). These effects of GLA on lipid metabolism disorders of PA-treated hepatocytes were reversed by autophagy inhibitor 3MA and AMPK inhibitor compound C, confirming our conclusions. Overall, GLA can protect AML-12 cells from lipid metabolism disorder caused by PA via balancing autophagy and apoptosis mediated by the LKB1-AMPK-mTOR pathway. Consequently, GLA, as a dietary supplement, can help to prevent and treat NAFLD by regulating lipid metabolism and autophagy.


Blockage of Fc Gamma Receptors Alleviates Neuronal and Microglial Toxicity Induced by Palmitic Acid

Phansa Phitthayaphong, Sirinart Kumfu, Nipon Chattipakorn, Siriporn C Chattipakorn
PMID: 34151811   DOI: 10.3233/JAD-210417

Abstract

Palmitic acid (PA) promotes brain pathologies including Alzheimer's disease (AD)-related proteins, neuroinflammation, and microglial activation. The activation of neurons and microglia via their Fc gamma receptors (FcγRs) results in producing inflammatory cytokines.
To investigate the expression of FcγRs, FcγR signaling proteins, AD-related proteins, proinflammatory cytokines, and cell viability of neurons and microglia in association with PA exposure as well as the effects of FcγR blockade on these parameters in response to PA.
200 and 400μM PA-conjugated BSA were applied to SH-SY5Y and HMC3 cells for 24 h. For FcγR blockage experiment, both cells were exposed to FcγR blocker before receiving of 200 and 400μM of PA-conjugated BSA for 24 h.
PA significantly increased AD-related proteins, including Aβ and BACE1, as well as increasing TNFα, IL-1β, and IL-6 in SH-SY5Y and HMC3 cells. However, the p-Tau/Tau ratio was only increased in SH-SY5Y cells. These results were associated with an increase in FcγRs activation and a decrease in cell viability in both cell types. FcγRs blockage diminished the activation of FcγR in SH-SY5Y and HMC3 cells. Interestingly, blocking FcγRs before PA exposure reduced the increment of AD-related proteins, proinflammatory cytokines caused by PA. FcγRs blocking also inhibits cell death for 23%of SH-SY5Y cells and 64%of HMC3 cells, respectively.
These findings suggest that PA is a risk factor for AD via the increased AD-related pathologies, inflammation, FcγRs activation, and brain cell death, while FcγR blockage can alleviate these effects.


Effects of calcium salts of palm fatty acids on nutrient digestibility and production responses of lactating dairy cows: A meta-analysis and meta-regression

J M Dos Santos Neto, J de Souza, A L Lock
PMID: 34147224   DOI: 10.3168/jds.2020-19936

Abstract

Our primary objective was to perform a meta-analysis and meta-regression to evaluate the effects of diets supplemented with calcium salts of palm fatty acids (CSPF) compared with nonfat supplemented control diets (CON) on nutrient digestibility and production responses of lactating dairy cows. Our secondary objective was to perform a meta-analysis to evaluate whether experimental design affects production responses to supplemental CSPF. The data set was formed from 33 peer-reviewed publications with CSPF supplemented at ≤3% diet dry matter. We analyzed the interaction between experimental design (continuous vs. change-over) and treatments (CON vs. CSPF) to evaluate whether experimental design affects responses to CSPF (Meta.1). Regardless of experimental design, we evaluated the effects of CSPF compared with CON on nutrient digestibility and production responses of lactating dairy cows by meta-analysis (Meta.2) and meta-regression (Meta.3) approaches. In Meta.1, there was no interaction between treatments and experimental design for any variable. In Meta.2, compared with CON, CSPF reduced dry matter intake [DMI, 0.56 ± 0.21 kg/d (±SE)] and milk protein content (0.05 ± 0.02 g/100 g), increased neutral detergent fiber (NDF) digestibility (1.60 ± 0.57 percentage units), the yields of milk (1.53 ± 0.56 kg/d), milk fat (0.04 ± 0.02 kg/d), and 3.5% fat corrected milk (FCM, 1.28 ± 0.60 kg/d), and improved feed efficiency [energy corrected milk (ECM)/DMI, 0.08 kg/kg ± 0.03]. There was no effect of treatment for milk protein yield, milk fat content, body weight, body weight change, or body condition score. Compared with CON, CSPF reduced the yield of de novo milk fatty acids (FA) and increased the yields of mixed and preformed milk FA. In Meta.3, we observed that each 1-percentage-unit increase of CSPF in diet dry matter reduced DMI, increased NDF digestibility, tended to increase FA digestibility, increased the yields of milk, milk fat, and 3.5% FCM, reduced the content of milk protein, reduced the yield of de novo milk FA, and increased the yields of mixed and preformed milk FA. In conclusion, our results indicate no reason for the restrictive use of change-over designs in CSPF supplementation studies or meta-analysis. Feeding CSPF increased NDF digestibility, tended to increase FA digestibility, and increased the yields of milk, milk fat, and 3.5% FCM. Additionally, CSPF increased milk fat yield by increasing the yields of mixed and preformed milk FA.


Regiospecific Positioning of Palmitic Acid in Triacylglycerol Structure of Enzymatically Modified Lipids Affects Physicochemical and In Vitro Digestion Properties

Hyeon-Jun Chang, Jeung-Hee Lee
PMID: 34209258   DOI: 10.3390/molecules26134015

Abstract

Tripalmitin-(PPP, 81.2%), 1,3-dipalmitoyl-2-oleoylglycerol-(POP, 64.4%), 1,2-dipalmitoyl-3-oleoylglycerol-(PPO, 86.5%), and 1,3-dioleoyl-2-palmitoylglycerol-(OPO, 50.2%)-rich lipids with different regiospecific positions of palmitic acid (P) were synthesized via acetone fractionation and lipase-catalyzed acidolysis, and their physicochemical and hydrolytic characteristics were compared. Triacylglycerols (TAGs) with higher content of P, wherein P was at the
-1 (or 3) position, had higher melting points, crystallization temperatures, and packing densities of fat crystals compared to those with a lower content of P, and with P at the
-2 position. The in vitro digestion degree calculated as released fatty acid (FA) (%) at 30, 60, and 120 min was in the following order: OPO-rich > PPO-rich > POP-rich lipids. At 120 min, in vitro digestion of the OPO-rich lipid released 92.6% of fatty acids, resulting in the highest digestibility, while 89.7% and 87.2% of fatty acids were released from the OPO-rich and PPO-rich lipids, respectively. Over the digestion period, the TAG and monoacylglycerol (MAG) contents decreased, while the diacylglycerol (DAG) content initially increased and then decreased, and the 1,2-DAG content exceeded the 1,3-DAG content. Therefore, the content and stereospecific position of P attached to a specific TAG affected the physicochemical and in vitro digestion characteristics of the lipids.


Palmitic Acid Lipotoxicity in Microglia Cells Is Ameliorated by Unsaturated Fatty Acids

C J Urso, Heping Zhou
PMID: 34445796   DOI: 10.3390/ijms22169093

Abstract

Obesity and metabolic syndrome are associated with cognitive decline and dementia. Palmitic acid (PA) is increased in the cerebrospinal fluid of obese patients with cognitive impairment. This study was therefore designed to examine fatty acid (FA) lipotoxicity in BV2 microglia cells. We found that PA induced time- and dose-dependent decrease in cell viability and increase in cell death without affecting the cell cycle profile and that PA lipotoxicity did not depend on cell surface free fatty acid receptors but rather on FA uptake. Treatment with sulfosuccinimidyl oleate (SSO), an irreversible inhibitor of fatty acid translocase CD36, significantly inhibited FA uptake in BSA- and PA-treated cells and blocked PA-induced decrease in cell viability. Inhibition of ER stress or treatment with N-acetylcysteine was not able to rescue PA lipotoxicity. Our study also showed that unsaturated fatty acids (UFAs), such as linoleic acid (LA), oleic acid (OA), α-linolenic acid (ALA), and docosahexaenoic acid (DHA), were not lipotoxic but instead protected microglia against PA-induced decrease in cell viability. Co-treatment of PA with LA, OA, and DHA significantly inhibited FA uptake in PA-treated cells. All UFAs tested induced the incorporation of FAs into and the amount of neutral lipids, while PA did not significantly affect the amount of neutral lipids compared with BSA control.


[Exendin-4 promotes autophagy to relieve lipid deposition in a NAFLD cell model by activating AKT/mTOR signaling pathway]

C Lin, J Fang, Q Xiang, R Zhou, L Yang
PMID: 34308859   DOI: 10.12122/j.issn.1673-4254.2021.07.16

Abstract

To investigate the effect of exendin-4 on lipid deposition in hepatocytes and explore its possible mechanism for treatment of nonalcoholic fatty liver disease (NAFLD).
Human normal hepatocyte line LO2 and hepatoma cell line HepG2 were treated with palmitic acid (PA) to mimic hepatocyte steatosis or with combined treatments with PA+exendin-4 or PA+exendin-4+3BDO. Lipid deposition and proliferation of the two cell lines following treatment with PA or PA+exendin-4 were detected using Oil Red O staining and CCK8 assay, and the expression of p-mTOR, m-TOR, p-AKT, AKT and autophagy-related proteins LC3-Ⅰ/Ⅱ and p62 were detected with Western blotting; the expression of GLP-1R was detected with both Western blotting and immunofluorescence assay. The expression of LC3-Ⅰ/Ⅱ and p62 in the cells following treatment with PA+exendin-4 and PA+exendin-4+3BDO was detected with Western blotting.
Lipid deposition in the two cell lines increased significantly after PA treatment, but was alleviated by co-treatment with exendin-4. PA treatment significantly inhibited the proliferation of the two cell lines (
< 0.01), and this inhibitory effect was obviously attenuated by exendin-4 (
< 0.05). Immunofluorescence assay showed that both LO2 and HepG2 cells expressed GLP-1R. The expression of p-mTOR was significantly lower and that of p-AKT was higher in cells treated with PA+exendin-4 than in PA-treated cells. Exendin-4 also down-regulated the autophagy-associated protein p62 and up-regulated the expression of LC3-Ⅱ in PA-treated cells, and this effect was obviously reversed by 3BDO.
Exendin-4 may activate the AKT-mTOR signal pathway to promote autophagy
its direct action on GLP-1R. Exendin-4 can also alleviate lipid deposition and promote proliferation of PA-treated hepatocytes, suggesting its important role in PA-induced lipid deposition in hepatocytes.


Molecular Mechanisms of Palmitic Acid Augmentation in COVID-19 Pathologies

Christie Joshi, Viren Jadeja, Heping Zhou
PMID: 34281182   DOI: 10.3390/ijms22137127

Abstract

The coronavirus disease 2019 (COVID-19) pandemic has claimed over 2.7 million lives globally. Obesity has been associated with increased severity and mortality of COVID-19. However, the molecular mechanisms by which obesity exacerbates COVID-19 pathologies are not well-defined. The levels of free fatty acids (FFAs) are elevated in obese subjects. This study was therefore designed to examine how excess levels of different FFAs may affect the progression of COVID-19. Biological molecules associated with palmitic acid (PA) and COVID-19 were retrieved from QIAGEN Knowledge Base, and Ingenuity Pathway Analysis tools were used to analyze these datasets and explore the potential pathways affected by different FFAs. Our study found that one of the top 10 canonical pathways affected by PA was the coronavirus pathogenesis pathway, mediated by key inflammatory mediators, including PTGS2; cytokines, including IL1β and IL6; chemokines, including CCL2 and CCL5; transcription factors, including NFκB; translation regulators, including EEF1A1; and apoptotic mediators, including BAX. In contrast, n-3 fatty acids may attenuate PA's activation of the coronavirus pathogenesis pathway by inhibiting the activity of such mediators as IL1β, CCL2, PTGS2, and BAX. Furthermore, PA may modulate the expression of ACE2, the main cell surface receptor for the SARS-CoV-2 spike protein.


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